molecular formula C7H12BF3KN B1455575 Potassium (3-(pyrrolidin-1-YL)prop-1-EN-2-YL)trifluoroborate CAS No. 1357559-48-8

Potassium (3-(pyrrolidin-1-YL)prop-1-EN-2-YL)trifluoroborate

Cat. No. B1455575
CAS RN: 1357559-48-8
M. Wt: 217.08 g/mol
InChI Key: NHIQPNBROVDJEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (3-(pyrrolidin-1-YL)prop-1-EN-2-YL)trifluoroborate is a complex chemical compound used in diverse scientific research. Its unique properties make it valuable for catalysis, synthesis, and medicinal chemistry. It has a molecular weight of 217.08 .


Molecular Structure Analysis

The IUPAC name for this compound is potassium trifluoro [1- (1-pyrrolidinylmethyl)vinyl]borate (1-) . The Inchi Code is 1S/C7H12BF3N.K/c1-7 (8 (9,10)11)6-12-4-2-3-5-12;/h1-6H2;/q-1;+1 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Palladium-Catalyzed Hydrogenation

A study by Ramachandran and Mitsuhashi (2015) demonstrates the use of potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate in palladium-catalyzed hydrogenation. This process selectively produces either the (Z)- or (E)-isomer of vinylborate with high purity, which can further couple with bromo- and iodoarenes to yield a variety of β-trifluoromethylstyrenes. This method also outlines a safe synthesis approach for alkynyltrifluoroborate starting materials, showcasing the compound's versatility in creating valuable intermediates for organic synthesis (Ramachandran & Mitsuhashi, 2015).

Stereoselective Nucleophilic Addition

Vieira et al. (2009, 2010) explored the stereoselective nucleophilic addition of potassium alkyltrifluoroborates to cyclic N-acyliminium ions. This method affords 5-substituted-pyrrolidin-2-ones predominantly as the anti diastereomer, providing a simple and mild approach to synthesizing chiral 5-alkyl-pyrrolidin-2-ones. The process highlights the application in generating chiral centers with moderate to good yields, emphasizing the utility of potassium trifluoroborate compounds in enantioselective synthesis (Vieira et al., 2009; Vieira et al., 2010).

Suzuki Cross-Coupling Reactions

The work of Molander and Rivero (2002) on the Suzuki cross-coupling reactions of potassium alkenyltrifluoroborates with aryl or alkenyl halides or triflates highlights the stability and reactivity of these compounds. The potassium alkenyltrifluoroborates are noted for being air- and moisture-stable solids that enable efficient cross-coupling with good yields, facilitating the synthesis of various functionalized organic compounds. This research underscores the compound's significant role in facilitating cross-coupling reactions, a cornerstone technique in modern synthetic organic chemistry (Molander & Rivero, 2002).

Synthesis of Functionalized Organotrifluoroborates

Molander and Ham (2006) developed a method for the synthesis of functionalized organotrifluoroborates through 1,3-dipolar cycloaddition of azides. This approach enables the preparation of potassium azidoalkyltrifluoroborates, which can form 1,4-disubstituted organo-[1,2,3]-triazol-1-yl-trifluoroborates in high yields. The research demonstrates a facile one-pot synthesis method, starting from haloalkyltrifluoroborates, and highlights the versatility of potassium trifluoroborate compounds in synthesizing heterocyclic compounds and triazoles, which are valuable in various chemical and pharmaceutical applications (Molander & Ham, 2006).

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements H314-H290 suggest that it causes severe skin burns and eye damage, and may be corrosive to metals . The MSDS (Material Safety Data Sheet) provides more detailed safety information .

properties

IUPAC Name

potassium;trifluoro(3-pyrrolidin-1-ylprop-1-en-2-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BF3N.K/c1-7(8(9,10)11)6-12-4-2-3-5-12;/h1-6H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIQPNBROVDJEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(=C)CN1CCCC1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1357559-48-8
Record name Borate(1-), trifluoro[1-(1-pyrrolidinylmethyl)ethenyl]-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357559-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium (3-(pyrrolidin-1-YL)prop-1-EN-2-YL)trifluoroborate
Reactant of Route 2
Reactant of Route 2
Potassium (3-(pyrrolidin-1-YL)prop-1-EN-2-YL)trifluoroborate
Reactant of Route 3
Reactant of Route 3
Potassium (3-(pyrrolidin-1-YL)prop-1-EN-2-YL)trifluoroborate
Reactant of Route 4
Potassium (3-(pyrrolidin-1-YL)prop-1-EN-2-YL)trifluoroborate
Reactant of Route 5
Potassium (3-(pyrrolidin-1-YL)prop-1-EN-2-YL)trifluoroborate
Reactant of Route 6
Reactant of Route 6
Potassium (3-(pyrrolidin-1-YL)prop-1-EN-2-YL)trifluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.